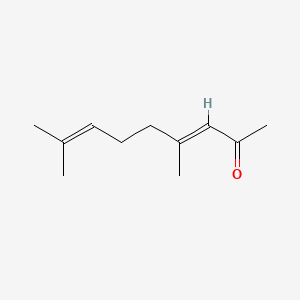

4,8-Dimethyl-3,7-nonadien-2-one

Description

Classification within Acyclic Monoterpenoids and Unsaturated Ketones

From a structural standpoint, 4,8-Dimethyl-3,7-nonadien-2-one is categorized as an acyclic monoterpenoid. foodb.ca This classification indicates that it is a terpene-related compound that does not possess a ring structure. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units.

Furthermore, the presence of a ketone functional group and carbon-carbon double bonds places it within the family of unsaturated ketones. foodb.ca More specifically, it is an α,β-unsaturated ketone, a motif where the carbonyl group is conjugated with a carbon-carbon double bond. This structural feature is significant as it influences the molecule's reactivity and electronic properties. The compound is a mixture of E/Z stereoisomers. thegoodscentscompany.com

Significance in Organic Chemistry Research

The primary significance of this compound in the realm of applied organic chemistry lies in its application as a flavoring and fragrance agent. nih.govthegoodscentscompany.com Its characteristic floral and fruity scent has led to its use in various consumer products. It is recognized as a flavoring agent by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is assigned FEMA number 3969. nih.govnih.gov

While it serves a practical purpose in the flavor industry, its role in fundamental organic chemistry research appears to be less pronounced compared to structurally related compounds. Its synthesis and reactions are of interest in the context of industrial production for fragrance applications.

Overview of Current Research Landscape and Identified Gaps

The current body of research on this compound is notably sparse. A review of existing literature reveals that very few scholarly articles have been published specifically on this compound. foodb.ca The available information is predominantly found in chemical databases and patents, which focus on its physical properties and its use as a flavor or fragrance ingredient. nih.govncats.io

This points to a significant gap in the academic understanding of this molecule. There is a lack of in-depth studies on its potential biological activities, novel synthetic methodologies, and its occurrence in nature. The related compound, (E)-4,8-dimethyl-1,3,7-nonatriene, has been studied in the context of plant volatiles and insect interactions, but similar research on the ketone variant is not as prevalent. thegoodscentscompany.com The majority of the research on related ketones focuses on geranylacetone (B162166), a higher homolog with a C13 backbone, which is a key intermediate in the synthesis of vitamin E and other important molecules. This further underscores the limited academic focus on this compound.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 817-88-9 | nih.gov |

| FEMA Number | 3969 | nih.govnih.gov |

| JECFA Number | 1137 | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3E)-4,8-dimethylnona-3,7-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFYGHBGWCPRCI-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905015 | |

| Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow liquid; floral-fruity odour | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, Miscible at room temperature (in ethanol) | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.869-0.875 | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

817-88-9, 27539-94-2 | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027539942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Nonadien-2-one, 4,8-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,8-DIMETHYL-3,7-NONADIEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA9GL2877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,8 Dimethyl 3,7 Nonadien 2 One

Established Chemical Synthesis Routes

The synthesis of 4,8-dimethyl-3,7-nonadien-2-one, often referred to as geranylacetone (B162166) in its (E)-isomeric form, has been approached through various chemical strategies. wikipedia.orgchemicalbook.com These methods aim to construct the characteristic carbon skeleton and introduce the ketone and alkene functionalities.

Reaction of 4-methyl-2,2-diacetoxy-3-pentene with 3-methyl-2-buten-1-ol (B147165)

Aldol (B89426) Condensation Approaches

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and provides a viable strategy for constructing α,β-unsaturated ketones like this compound. lumenlearning.com This approach involves the reaction of an enol or enolate ion with a carbonyl compound. lumenlearning.com In the context of synthesizing the target compound, a mixed aldol condensation, specifically a Claisen-Schmidt reaction, between a suitable ketone enolate and an aldehyde can be envisioned. lumenlearning.commnstate.edu For instance, the enolate of a ketone could react with an appropriate unsaturated aldehyde to form a β-hydroxy ketone, which then dehydrates to the final α,β-unsaturated ketone. lumenlearning.com The synthesis of other terpenoid natural products has successfully utilized Michael-aldol condensation sequences, highlighting the utility of this strategy in complex molecule synthesis. researchgate.netthieme-connect.com

Alternative Synthetic Pathways and Precursor Chemistry

Several other synthetic routes to this compound have been developed, with the Carroll rearrangement being a prominent method. wikipedia.orggoogle.com This reaction involves the thermal rearrangement of a β-keto-γ,δ-unsaturated ester. Specifically, the transesterification of ethyl acetoacetate (B1235776) with linalool (B1675412), followed by a Carroll rearrangement, yields geranylacetone. wikipedia.orggoogle.com

Another approach involves the reaction of myrcene (B1677589) with methyl acetoacetate in the presence of a precious metal catalyst, followed by hydrolysis and decarboxylation. chemicalbook.com A two-step synthesis from myrcene via geranyl chloride is also a known method. chemicalbook.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reactants | Catalyst/Conditions | Key Transformation |

| Carroll Rearrangement | Linalool, Ethyl Acetoacetate | Aluminum isopropoxide, Heat | Rearrangement of β-keto ester |

| From Myrcene (1) | Myrcene, Methyl Acetoacetate | Precious metal catalyst | C-C coupling, Hydrolysis, Decarboxylation |

| From Myrcene (2) | Myrcene, Hydrogen Chloride | - | Addition, Substitution, Hydrolysis, Decarboxylation |

Catalytic Approaches in Synthesis and Process Optimization

Catalysis plays a crucial role in the industrial production of this compound, aiming for higher yields, selectivity, and more environmentally benign processes. In the widely used Carroll rearrangement route, aluminum compounds like aluminum isopropoxide are common catalysts. google.com Research has also explored the use of other catalysts, such as sodium dihydrogen phosphate (B84403), which at 170°C can yield up to 97.5% total yield of geranylacetone and its isomer, nerylacetone (B1225463). chemicalbook.com

Process optimization often focuses on reaction temperature, catalyst loading, and the molar ratio of reactants. For instance, in a patented process, the reaction is carried out by first mixing ethyl acetoacetate with an organoaluminum catalyst and heating, followed by the controlled addition of linalool. google.com

Palladium-catalyzed reactions are also significant in the synthesis of α,β-unsaturated ketones. For example, the palladium-catalyzed aerobic dehydrogenation of cyclic ketones to their corresponding enones has been reported, suggesting potential applicability to acyclic systems. acs.org

Investigations into the Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functional group in this compound is the hub of its reactivity. This moiety can undergo several characteristic reactions:

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a Michael-type addition. This is a common reaction for α,β-unsaturated carbonyl compounds. nih.govnih.gov

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon can be attacked by nucleophiles, similar to a standard ketone.

Reduction: The double bond and the carbonyl group can be selectively reduced. For example, enzymatic reduction of pseudoionone, a related α,β-unsaturated ketone, using ene-reductases is a known industrial process.

Keto-Enol Tautomerism: The presence of α-hydrogens allows for keto-enol tautomerism, which can influence its reactivity. nih.gov

The substituents on the α,β-unsaturated ketone can influence its biological activity and toxicity. nih.gov

Derivatization and Functional Group Interconversions of the Compound

The versatile structure of this compound allows for various derivatization and functional group interconversions. The ketone functionality can be converted into other groups, such as alcohols or amines, through reduction or reductive amination, respectively. The alkene groups can undergo reactions like hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities.

A notable derivative is 4,8-dimethyl-3,7-nonadien-2-ol, which is the corresponding alcohol formed by the reduction of the ketone. epa.govuni.lu This compound itself has applications and can serve as a precursor for further chemical modifications.

Stereochemistry and Isomeric Studies of 4,8 Dimethyl 3,7 Nonadien 2 One

Characterization of Geometric Isomerism (E/Z configurations)

Geometric isomerism, also referred to as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond. chemguide.co.uk In the case of 4,8-Dimethyl-3,7-nonadien-2-one, the presence of a double bond at the C3-C4 position allows for the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer.

The (E)-isomer, or trans-geranylacetone, has the higher priority groups on opposite sides of the double bond. chemguide.co.uknih.gov The (Z)-isomer, or nerylacetone (B1225463), has these groups on the same side. chemguide.co.ukchemicalbook.com Commercially available geranylacetone (B162166) is often a mixture of these (E) and (Z) isomers, sometimes in a 3:2 ratio. tcichemicals.comcymitquimica.comgeno-chem.com The European Food Safety Authority (EFSA) has noted that mixtures can contain 60-90% of the (E)-isomer. thegoodscentscompany.com

The physical properties of these isomers, such as boiling point and refractive index, can differ. For instance, the boiling point of a mixture of (E) and (Z) isomers is reported to be between 200-201 °C at 760 mm Hg. thegoodscentscompany.com The individual isomers, however, may have slightly different boiling points.

Table 1: Geometric Isomers of this compound

| Isomer | Systematic Name | Common Name | Key Feature |

| (E)-isomer | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | trans-Geranylacetone | Higher priority groups on opposite sides of the C3-C4 double bond. nih.govncats.io |

| (Z)-isomer | (3Z)-4,8-Dimethyl-3,7-nonadien-2-one | Nerylacetone, cis-Geranylacetone | Higher priority groups on the same side of the C3-C4 double bond. nih.govthegoodscentscompany.comnih.gov |

Enantiomeric Purity and Chiral Properties

Based on available information, this compound is considered achiral, meaning it does not have a non-superimposable mirror image. ncats.ionih.gov This is because it lacks a stereocenter, which is a carbon atom attached to four different groups. Therefore, the concepts of enantiomeric purity and chiral properties are not applicable to this compound.

Impact of Stereochemistry on Chemical Reactivity

The stereochemistry of a molecule can significantly influence its chemical reactivity and biological activity. While specific studies detailing the differences in chemical reactivity between the (E) and (Z) isomers of this compound are not extensively documented in the provided search results, it is a general principle in organic chemistry that the spatial arrangement of atoms can affect reaction rates and pathways. researchgate.net For instance, the different orientations of the substituents around the C3-C4 double bond in the (E) and (Z) isomers could lead to variations in how they interact with reagents, potentially affecting the stereochemical outcome of subsequent reactions.

Geranylacetone itself serves as a key intermediate in the synthesis of other important compounds, such as isophytol, which is a precursor for the manufacture of Vitamin E. chemicalbook.comwikipedia.org It is also a precursor for farnesol (B120207) and nerolidol. wikipedia.org The specific isomeric form of geranylacetone used could potentially influence the efficiency and stereoselectivity of these syntheses.

Strategies for Stereoselective Synthesis and Isomer Separation

The synthesis of this compound is often achieved through the Carroll reaction, which involves the reaction of linalool (B1675412) with an acetoacetate (B1235776) ester, such as ethyl acetoacetate or methyl acetoacetate, in the presence of a catalyst like aluminum isopropoxide. wikipedia.orggoogle.com This reaction typically produces a mixture of the (E) and (Z) isomers. chemicalbook.com For example, using sodium dihydrogen phosphate (B84403) as a catalyst at 170°C can yield a mixture with a geranylacetone to nerylacetone ratio of approximately 6:4. chemicalbook.com

Another synthetic route involves the reaction of myrcene (B1677589) with methyl acetoacetate, followed by hydrolysis and decarboxylation. chemicalbook.com A third method is the addition of hydrogen chloride to myrcene to form geranyl chloride, which then reacts with ethyl acetoacetate, followed by hydrolysis and decarboxylation. chemicalbook.com

Achieving a high degree of stereoselectivity, meaning the preferential formation of one isomer over the other, is a significant goal in organic synthesis. While the provided information does not detail specific strategies for the stereoselective synthesis of one particular isomer of this compound, controlling reaction conditions and catalyst choice are common approaches to influence the isomeric ratio.

Separation of the (E) and (Z) isomers can be accomplished through techniques such as fractional distillation, which takes advantage of potential differences in their boiling points. Chromatographic methods, such as gas chromatography, are also powerful tools for separating and analyzing isomeric mixtures. nist.gov

Table 2: Synthetic and Separation Strategies

| Strategy | Description | Outcome |

| Synthesis | ||

| Carroll Reaction | Reaction of linalool with an acetoacetate ester. wikipedia.orggoogle.com | Produces a mixture of (E) and (Z) isomers. chemicalbook.com |

| Myrcene and Methyl Acetoacetate | Reaction followed by hydrolysis and decarboxylation. chemicalbook.com | Yields geranylacetone. |

| Myrcene and Hydrogen Chloride | Addition reaction followed by reaction with ethyl acetoacetate, hydrolysis, and decarboxylation. chemicalbook.com | Generates geranylacetone. |

| Separation | ||

| Fractional Distillation | Separation based on differences in boiling points. | Can be used to separate isomers. |

| Gas Chromatography | Separation based on differential partitioning between a stationary and mobile phase. nist.gov | Effective for separating and analyzing isomeric mixtures. |

Biological Activity and Chemobiological Investigations

Toxicological Research and Safety Assessments

Academic research into the toxicology of terpenoids, a broad class of natural products to which 4,8-Dimethyl-3,7-nonadien-2-one belongs, reveals that their biological effects are highly dependent on their chemical structure and functional groups. nih.govwikipedia.org Studies on a variety of terpenoids have established a general order of toxicity related to their functional groups as follows: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govresearchgate.net The presence of oxygen-containing functional groups, such as the ketone in this compound, can increase the electronegativity of the structure. This may lead to interference with biological processes that involve electron transfer and reactions with vital cellular components like proteins and nucleic acids. nih.gov

For instance, the metabolism of the monoterpene ketone pulegone (B1678340) leads to the formation of metabolites that are more toxic than the parent compound and can form covalent bonds with liver proteins, potentially causing injury. nih.gov Similarly, other monoterpenes have been shown to cause hepatic oxidative damage and genotoxicity in animal models. nih.gov Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed to predict the toxicity of terpenoids. nih.govresearchgate.net These models indicate that both the geometric and electronic characteristics of a terpenoid molecule are significant contributors to its toxic potential. nih.govresearchgate.net

Investigation of Potential Antimicrobial Properties

Terpenoids, as a class, are known for a wide range of biological activities, including antimicrobial properties. kneopen.comknepublishing.com These compounds are synthesized by plants and often serve as a defense mechanism against pathogens. wikipedia.orgksu.edu.tr The antimicrobial efficacy of essential oils rich in terpenoids has been documented, with some volatile compounds from aromatic plants being used in medicine for their antimicrobial effects. nih.govksu.edu.tr

While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided results, research on related compounds offers insights. For example, extracts from Ferula species, which are rich in sesquiterpene derivatives, have demonstrated antimicrobial activity. nih.govnih.gov Linalool (B1675412), an acyclic monoterpene tertiary alcohol, is a primary component of various essential oils and has shown antibacterial properties. nih.gov The investigation of volatile organic compounds from plants like Nasturtium officinale also points to the antimicrobial potential of various terpenoids. ksu.edu.tr

Anticancer and Apoptotic Pathway Modulation Studies

Analysis of Related Sesquiterpenoid Derivatives from Natural Sources (e.g., Ferula species)

Recent pharmacological research has highlighted the cytotoxic effects of sesquiterpene derivatives isolated from various Ferula species against several cancer cell lines. nih.gov The oleo-gum-resin from these plants has been used in traditional medicine for treating various ailments. mdpi.com Phytochemical investigations of Ferula species have led to the isolation of numerous sesquiterpenes and their derivatives, which are considered among the main active ingredients of this plant genus. nih.gov

Bioactivity-guided studies on the roots of Ferula caspica resulted in the isolation of several sesquiterpene coumarins and other derivatives that exhibited varying degrees of cytotoxic activity against colon, leukemia, and breast cancer cell lines. mdpi.com For example, ferutinin, a daucane-type sesquiterpene, has shown antiproliferative effects on colon cancer cell lines and induces apoptosis in human Jurkat cells. nih.gov Similarly, elaeochytrin-A, another sesquiterpene, displayed cytotoxic effects on human chronic myeloid leukemia and mouse leukemia cell lines. nih.gov Although the intrinsic cytotoxicity of the sesquiterpene lactone nucleus is established, the specific effects of Ferula sesquiterpenes against cancer cells have been less explored until recently. scite.ai

Cytotoxic Activity of Sesquiterpenoid Derivatives from Ferula Species

| Compound | Source | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Ferutinin | Ferula species | PC-3 | 19.7 µM | nih.gov |

| Ferutinin | Ferula species | WiDr, COLO320-HSR, LS-174T | 25.3 µM and 29.1 µM | nih.gov |

| Teferidin | Ferula species | - | 55.1 µM and 29.5 µM | nih.gov |

| Elaeochytrin-A | F. elaeochytris | K562R, DA1-3b/M2BCR-ABL | 12.4 µM and 7.8 µM | nih.gov |

| Colladonin | F. caspica | COLO 205, K-562, MCF-7 | 10.28 µM, 22.82 µM, 43.69 µM | mdpi.com |

Mechanisms of Action in Cellular Systems (e.g., caspase activation, Bcl-xL suppression by derivatives)

The anticancer activity of many natural compounds, including terpenoid derivatives, is often mediated through the induction of apoptosis, or programmed cell death. mdpi.com Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. nih.gov

Several sesquiterpenoid derivatives have been shown to induce apoptosis by modulating key proteins in these pathways. For instance, certain cytotoxic compounds isolated from Ferula caspica were found to trigger the activation of caspases-3, -8, and -9 in colon cancer cells. mdpi.com Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the cleavage and activation of executioner caspases like caspase-3. nih.govdovepress.com The activation of caspase-8 is a hallmark of the extrinsic pathway. nih.gov

Furthermore, these compounds were observed to suppress the anti-apoptotic protein Bcl-xL. mdpi.com Bcl-xL is a member of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death, and their overexpression is a common feature in cancer, contributing to tumorigenesis and drug resistance. nih.govresearchgate.net Natural products that can inhibit these anti-apoptotic proteins are of significant interest for cancer therapy. nih.govnih.gov Molecular docking studies have confirmed that cytotoxic molecules can bind to the active site of the Bcl-xL protein. mdpi.com Similarly, other natural compounds like curcumin (B1669340) and various polyphenols have been shown to downregulate Bcl-2 and Bcl-xL, thereby promoting apoptosis. mdpi.comresearchgate.netresearchgate.net For example, curcumin can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from mitochondria and the subsequent activation of the caspase cascade. mdpi.com

Apoptotic Mechanisms of Natural Compounds

| Compound/Class | Mechanism of Action | Reference |

|---|---|---|

| Sesquiterpenes (from F. caspica) | Trigger caspase-3/8/9 activation, suppress Bcl-xL | mdpi.com |

| Berkedrimanes A and B | Inhibit caspase-1 and caspase-3 | nih.gov |

| Parthenolide | Enhances oxaliplatin (B1677828) sensitivity by inducing apoptosis and inhibiting NF-kappaB | nih.gov |

| Curcumin | Downregulates Bcl-2/Bcl-xL, upregulates Bax, activates caspases | mdpi.comresearchgate.net |

| Polyphenols (Apigenin, Fisetin, etc.) | Bind to and inhibit Bcl-2 | researchgate.net |

Influence on Olfactory Receptors and Biological Recognition (drawing from related nonadienols)

Olfactory receptors (ORs) are specialized G protein-coupled receptors (GPCRs) that recognize volatile chemical cues, leading to the perception of smell. nih.gov While primarily located in the olfactory epithelium of the nose, ORs are also expressed in various non-chemosensory tissues, where they are thought to perform diverse and unrelated functions. nih.govnih.gov

The compound 4,8-Dimethyl-3,7-nonadien-2-ol, an alcohol analog of this compound, is recognized in the context of olfaction. epa.govuni.lu The interaction of odorants like these nonadienols and nonadienones with ORs initiates a signal transduction cascade. nih.gov This process typically involves the activation of a G protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated channels, leading to a calcium ion influx and membrane depolarization. nih.gov

The structural features of a molecule are critical for its recognition by specific ORs. The related compound (E)-4,8-dimethyl-1,3,7-nonatriene is a known plant volatile that can influence the behavior of insects, suggesting its interaction with their olfactory systems. thegoodscentscompany.com This highlights that acyclic terpenoids related to this compound are biologically active in chemosensory contexts.

Enzymatic Interactions and Metabolic Pathways (referencing analogous compounds)

Terpenoids undergo complex biosynthetic and metabolic pathways in nature. kneopen.comknepublishing.com Their biosynthesis originates from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov These precursors are then assembled and modified by a vast family of enzymes, particularly terpene synthases (TPS), to create the immense diversity of terpenoid structures. nih.govacs.org

The metabolism of terpenoids often involves modification by enzymes such as cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes can introduce or alter functional groups, which can change the biological activity of the compound. For example, CYPs can oxidize terpenes, a key step in their functionalization and degradation. nih.gov The metabolism of acyclic monoterpenes like linalool involves enzymes such as linalool synthase. nih.gov In general, terpenoid metabolism can lead to the formation of various derivatives. For instance, the breakdown of terpenoids in the air by radicals can form aldehydes, hydroperoxides, and epoxides. wikipedia.org

The enzymatic interactions of this compound itself are not well-documented, but the pathways of analogous acyclic terpenoids suggest it would be a substrate for various modifying enzymes within biological systems. The ketone functional group indicates it is an oxygenated terpenoid, or terpenoid, which often arise from the hydrolysis of carbocationic intermediates derived from precursors like geranyl pyrophosphate. wikipedia.org

Ecological Roles and Chemical Communication

Identification as a Constituent in Animal Chemical Secretions

The intricate world of animal communication relies heavily on a complex vocabulary of chemical signals. Among these, the compound 4,8-Dimethyl-3,7-nonadien-2-one has been identified as a significant component of chemical secretions in certain mammals, playing a role in their chemical ecology.

Research into the chemical composition of mammalian scent glands has revealed the presence of this compound and its isomers in the ventral gland secretions of the male Siberian hamster (Phodopus sungorus sungorus). Specifically, a closely related compound, identified as 4,8-dimethyl-3,8-nonadien-2-one, has been reported as a male-specific unsaturated ketone in these secretions. The ventral gland is a specialized sebaceous gland used for territorial marking and social communication. The presence of this compound in a sex-specific manner strongly suggests its role as a pheromone, a chemical substance that triggers a social response in members of the same species.

The chemical profile of the ventral gland is complex, containing a variety of volatile and non-volatile compounds. The identification of specific ketones like this compound is crucial for understanding the nuanced messages conveyed through scent marking. These messages can encode information about the sender's species, sex, social status, and reproductive condition.

Table 1: Key Volatile Compounds in Siberian Hamster Ventral Gland Secretions

| Compound Class | Specific Compounds Identified | Potential Role |

|---|---|---|

| Ketones | This compound (and its isomers) | Pheromonal communication, signaling male identity |

| Alcohols | Various saturated and unsaturated alcohols | Modulators of pheromonal signals |

| Carboxylic Acids | A range of straight-chain and branched-chain acids | Contribution to the overall scent profile |

| Esters | Long-chain esters | Fixatives, contributing to the longevity of the scent mark |

The presence of male-specific compounds like this compound in the ventral gland secretions of Siberian hamsters is indicative of their role in mediating social interactions and influencing reproductive processes. Scent marking with these secretions is a dominant behavior in males and serves multiple functions. By depositing these chemical signals in their environment, hamsters can establish and maintain territories, signal their presence to other individuals, and attract potential mates.

While direct behavioral assays isolating the effect of pure this compound on hamster behavior are not extensively detailed in available research, the context of its discovery points towards a significant influence. It is hypothesized that this ketone, likely in concert with other compounds in the secretion, contributes to the attractiveness of a male's scent to females and may play a role in asserting dominance over other males. The perception of these chemical cues can lead to physiological changes in the recipient, potentially influencing their hormonal status and readiness for mating. The complexity of the chemical blend allows for a highly specific and context-dependent communication system that is vital for the social structure and reproductive success of the species.

Occurrence in Plant Metabolomes and Natural Sources (e.g., Ferula species as part of derivatives)

While this compound is recognized for its role in animal communication, its presence extends to the plant kingdom, where it is found as a volatile organic compound in various species. This acyclic monoterpenoid contributes to the characteristic aroma of many plants and their essential oils.

Although a comprehensive screening of all Ferula species for the presence of this compound is not available, the essential oils of many plants within this genus are known to be rich in a diverse array of terpenoids. Ferula species are well-known for producing complex essential oils and oleo-gum-resins like galbanum and asafetida, which have a long history of use in traditional medicine and perfumery. The chemical composition of these oils is dominated by monoterpenes and sesquiterpenes. While specific reports directly identifying this compound in Ferula are scarce, its structural relatives and other irregular terpenes are known to occur in the plant kingdom. The compound is also recognized as a flavoring agent in the food industry.

Proposed Biosynthetic Pathways for the Compound and its Analogs

The biosynthesis of this compound, an irregular monoterpenoid, is believed to follow the general pathways established for terpene synthesis in organisms, with some unique enzymatic steps to account for its atypical structure. Terpenoids are synthesized from five-carbon isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

There are two primary pathways for the synthesis of IPP and DMAPP:

The Mevalonate (B85504) (MVA) Pathway: This pathway is primarily active in the cytoplasm of eukaryotes, including mammals and plants. It begins with acetyl-CoA and proceeds through the intermediate mevalonic acid.

The Methylerythritol Phosphate (B84403) (MEP) Pathway: This pathway operates in the plastids of plants and in many bacteria. It starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Following the formation of IPP and DMAPP, the biosynthesis of this compound would involve the condensation of these C5 units. However, as an irregular monoterpenoid, its formation does not follow the typical head-to-tail linkage of two isoprene units that characterizes regular monoterpenes. Instead, it is hypothesized to be formed through an irregular coupling of two DMAPP units or a related C5 precursor, followed by subsequent enzymatic modifications such as oxidation to form the ketone group. The exact enzymatic machinery responsible for the specific cyclization and functionalization steps leading to this compound is an area of ongoing research. The biosynthesis of its analogs likely involves similar precursors and enzymatic steps, with variations in the final modifying enzymes leading to a diversity of related structures.

Structure Activity Relationship Studies and Derivative Development

Correlations Between Molecular Structure and Observed Biological Functions

The biological activity of 4,8-dimethyl-3,7-nonadien-2-one and its analogs, often studied under the broader category of geranylacetone (B162166) derivatives, is intrinsically linked to their chemical structures. Key structural features that influence their biological functions include the presence and position of the carbonyl group, the nature of the carbon chain, and the presence of other functional groups.

Research into the antimicrobial properties of terpenoids has revealed that the presence of oxygen-containing functional groups is often crucial for their activity. mdpi.com For instance, terpenoids with hydroxyl groups (alcohols) or carbonyl groups (aldehydes and ketones) tend to exhibit greater antimicrobial effects than their hydrocarbon counterparts. mdpi.comresearchgate.net In the case of this compound, the α,β-unsaturated ketone moiety is a key contributor to its bioactivity. This functional group can participate in Michael additions, a type of reaction that can lead to the alkylation of biological nucleophiles, potentially disrupting cellular processes in microorganisms. scispace.com

Studies on a range of terpenoids have shown that toxicity against certain bacteria, such as Vibrio fischeri, follows a general trend where alcohols are more toxic than aldehydes and ketones, which in turn are more toxic than esters and hydrocarbons. mdpi.com This suggests that the specific nature of the oxygen-containing group significantly modulates the biological impact.

The table below summarizes the observed biological activities of this compound and related terpenoids, highlighting the influence of their structural features.

| Compound/Derivative Class | Key Structural Features | Observed Biological Function |

| This compound (Geranylacetone analog) | α,β-Unsaturated ketone, acyclic C11 terpenoid structure | Antimicrobial, Larvicidal, Anti-inflammatory potential |

| Terpenoid Alcohols (e.g., Geraniol) | Hydroxyl group | Generally higher antimicrobial and toxic effects compared to ketones |

| Terpenoid Aldehydes (e.g., Citral) | Aldehyde group | Significant antimicrobial and insect-repellent properties |

| Terpenoid Hydrocarbons (e.g., Limonene) | Lack of oxygenated functional group | Lower antimicrobial activity compared to oxygenated terpenoids |

| Epoxy-derivatives of Geranylacetone | Epoxide ring | Maintained deterrent activity against certain insects |

Rational Design and Synthesis of Bioactive Analogs of this compound

The understanding of structure-activity relationships has paved the way for the rational design and synthesis of bioactive analogs of this compound. By strategically modifying its structure, scientists aim to enhance its desired biological activities or introduce new ones.

A notable example is the synthesis of geranylacetone derivatives through the Mannich reaction, which introduces an aminomethyl group into the structure. This method has been used to create a series of derivatives with potent larvicidal activity against mosquito species like Culex quinquefasciatus. nih.gov In one study, a synthesized Mannich base of geranylacetone demonstrated significantly higher larvicidal efficacy than the parent compound and even a commercial insecticide, permethrin. nih.gov This highlights how the addition of a nitrogen-containing functional group can dramatically enhance a specific biological activity.

Another approach involves the epoxidation of the double bonds within the terpenoid chain. The synthesis of epoxy-derivatives of geranylacetone and its isomer, nerylacetone (B1225463), has been explored to study their effects on insect behavior. These modifications can alter the molecule's interaction with insect receptors, potentially enhancing its deterrent or repellent properties against agricultural pests like the green peach aphid, Myzus persicae. mdpi.com

The synthesis of these analogs often begins with commercially available precursors like myrcene (B1677589) or citral (B94496). For instance, mono-epoxides of myrcene can serve as versatile intermediates for producing not only geranylacetone but also other functionalized acyclic terpenoids like citral and linalool (B1675412). tandfonline.comlookchem.comsemanticscholar.org

The table below presents examples of rationally designed analogs of this compound and their targeted biological activities.

| Analog/Derivative | Synthetic Strategy | Targeted Biological Activity |

| Mannich Base Derivatives | Mannich condensation of geranylacetone | Enhanced larvicidal activity |

| Epoxy-derivatives | Epoxidation of double bonds | Modified insect deterrent/repellent effects |

| 2,4,6-trihydroxy-3-geranylacetophenone analogs | Modification of the acyl group | Lipoxygenase inhibition (anti-inflammatory) |

Development of Novel Derivatives for Specific Research Applications

Beyond general antimicrobial or insecticidal applications, derivatives of this compound are being developed for more specific research purposes, including their potential as therapeutic agents.

For example, analogs of geranylgeranyl acetone (B3395972) (a related, longer-chain terpenoid) have been synthesized and investigated for the treatment of conditions like atrial fibrillation. tandfonline.com These developments often involve significant structural modifications to optimize the molecule's interaction with specific biological targets, such as heat shock proteins (HSPs). nih.gov Some of these novel analogs have also shown cytotoxic and pro-apoptotic effects in cancer cell lines, suggesting their potential as scaffolds for the development of new anticancer drugs. nih.gov

The development of "chemical probes" is another important area of research. These are specialized molecules designed to interact with a specific protein or pathway in a highly selective manner, allowing researchers to study its function. nih.gov While specific examples for this compound are not yet prominent in the literature, the principle of using a known bioactive scaffold to design such probes is well-established. Derivatives of this compound could potentially be developed into probes for studying enzymes involved in terpenoid metabolism or receptors that mediate insect-plant interactions.

Furthermore, the synthesis of analogs with altered physical properties, such as improved water solubility, is crucial for many research and practical applications. One approach to this is the creation of inclusion complexes, for instance with cyclodextrins, which can enhance the stability and bioavailability of the parent compound. oup.com

The following table outlines some of the specific research applications for which derivatives of this compound and related terpenoids are being developed.

| Derivative Type | Targeted Research Application | Potential Impact |

| Geranylgeranyl Acetone Analogs | Treatment of atrial fibrillation, cancer research | Development of new therapeutic agents |

| Specifically Functionalized Analogs | Chemical probes for studying biological pathways | Elucidation of protein function and disease mechanisms |

| Inclusion Complexes (e.g., with β-cyclodextrin) | Enhanced stability and delivery systems | Improved efficacy in various applications, including agriculture and pharmaceuticals |

Modification of Sensory and Olfactory Profiles through Structural Changes

The floral, fruity aroma of this compound is a key characteristic that has led to its use in the fragrance and flavor industry. researchgate.net The relationship between the structure of terpenoid ketones and their scent is a field of active investigation, with the goal of creating novel and desirable aroma profiles.

Studies on homologous series of aliphatic ketones have revealed that both the length of the carbon chain and the position of the carbonyl group can significantly influence the odor threshold and quality. nih.govoup.com For aliphatic 2-ketones, a U-shaped relationship has been observed between carbon chain length and olfactory detection thresholds in mice, with the lowest thresholds found for ketones with intermediate chain lengths. nih.govoup.com While a direct correlation for this compound is not explicitly detailed, these findings suggest that modifications to its carbon skeleton, such as elongation or shortening of the chain, would likely alter its perceived scent and intensity.

The presence and position of double bonds also play a critical role. The two double bonds in the structure of this compound contribute to its characteristic odor. Hydrogenation of these double bonds would be expected to produce a saturated ketone with a different, likely less floral and more fatty or waxy, aroma profile.

The introduction of other functional groups can also lead to dramatic changes in odor. For example, methylation of terpenoids can alter their scent and lower their odor thresholds. nih.gov A study on analogs of geranylacetone found that while they generally retained a scent similar to the parent compound, they also introduced interesting new notes described as violet, rose, and fruity. researchgate.net This demonstrates that even subtle modifications can fine-tune the olfactory profile.

The table below provides examples of how structural modifications can impact the sensory and olfactory profiles of compounds related to this compound.

| Structural Modification | Effect on Sensory/Olfactory Profile | Example |

| Alteration of Carbon Chain Length | Changes in odor threshold and quality (e.g., from pungent to mushroom-like in some aliphatic ketones) | Homologous series of aliphatic ketones |

| Hydrogenation of Double Bonds | Loss of floral/fruity notes, introduction of fatty/waxy characteristics | Saturated vs. unsaturated ketones |

| Introduction of New Functional Groups | Creation of novel scent notes (e.g., violet, rose) | Analogs of geranylacetone |

| Methylation | Altered odor character and potentially lower odor thresholds | Methylated terpenoids |

Advanced Research Methodologies and Future Research Directions

Application of In Silico Modeling and Molecular Docking Studies

The advancement of computational chemistry offers a powerful, cost-effective, and rapid means to predict the bioactivity and interaction of molecules like 4,8-Dimethyl-3,7-nonadien-2-one with biological targets. In silico modeling and molecular docking are poised to be critical first steps in identifying new functionalities for this compound.

Future research can leverage these techniques to screen this compound against extensive libraries of biological receptors. Molecular docking simulations, for instance, can predict the binding affinity and mode of interaction between the compound and specific proteins, such as olfactory receptors in insects or humans, or enzymes involved in metabolic pathways. This could elucidate the structural basis for its characteristic aroma and predict potential semiochemical activity, such as acting as an attractant or repellent for certain insect species. Furthermore, these models can help in identifying potential off-target interactions, providing a preliminary assessment of its biological interaction profile.

Table 1: Potential In Silico Research Targets for this compound

| Research Area | Potential Target Proteins | Modeling Objective |

| Olfaction & Flavor | Human and Insect Olfactory Receptors (ORs), Gustatory Receptors (GRs) | Predict binding affinity and specificity to understand the molecular basis of its aroma and flavor perception. |

| Chemoecology | Insect Pheromone Binding Proteins (PBPs), Odorant Degrading Enzymes (ODEs) | Investigate its role as a potential semiochemical by modeling interactions with key proteins in insect chemical communication. |

| Metabolism | Cytochrome P450 Enzymes (CYPs), Glucuronosyltransferases (UGTs) | Predict metabolic pathways and potential metabolites in various organisms. |

| Novel Bioactivity | Enzymes (e.g., acetylcholinesterase), Ion Channels, G-protein coupled receptors (GPCRs) | Screen for previously unknown biological activities, such as antimicrobial or insecticidal properties. |

Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Chemoecology

The field of chemoecology, which studies the chemical basis of interactions between organisms, is being revolutionized by "omics" technologies. nih.gov For this compound, integrating metabolomics and transcriptomics can provide unprecedented insight into its ecological significance.

When a plant or organism produces this compound, especially in response to environmental stimuli like herbivory, these technologies can be employed to understand the broader biochemical context. thegoodscentscompany.com Transcriptomics (analyzing the complete set of RNA transcripts) can identify the specific genes that are up- or down-regulated during the compound's biosynthesis. This can lead to the discovery of the complete enzymatic pathway responsible for its production.

Simultaneously, metabolomics (the study of the complete set of small-molecule metabolites) can reveal how the production of this compound correlates with changes in other plant metabolites. This integrated approach could reveal if the compound is part of a larger chemical defense cocktail or signaling cascade, providing a holistic view of its function in the producing organism. nih.gov

Novel In Vitro and In Vivo Bioactivity Assay Development

Building upon the predictions from in silico studies, the development of novel and targeted bioactivity assays is essential for experimental validation. Research should move beyond simple organoleptic panels to explore the diverse biological effects of this compound.

High-throughput in vitro assays can be developed to screen the compound against a wide range of cellular targets. For example, cell-based assays using recombinant olfactory receptors expressed in cell lines can confirm the predictions from molecular docking studies. thegoodscentscompany.com Other assays could investigate its potential antimicrobial activity against various pathogens or its cytotoxic effects on different cell lines.

For in vivo studies, novel behavioral assays with insects are a promising avenue. Electroantennography (EAG) can be coupled with behavioral experiments in wind tunnels to rigorously assess its role as an attractant, repellent, or modulator of insect behavior. Such studies are critical for validating its potential use in pest management strategies.

Exploration of Sustainable Synthesis Routes

Currently, the synthesis of flavor and fragrance compounds often relies on traditional chemical methods that may involve harsh conditions or non-renewable starting materials. A key future research direction is the development of sustainable, "green" synthesis routes for this compound.

Biocatalysis, using either isolated enzymes or whole-cell systems, presents a highly attractive alternative. Research could focus on identifying or engineering enzymes (such as oxidoreductases or lyases) that can perform key steps in the synthesis pathway under mild, aqueous conditions. Another approach is to explore metabolic engineering in microorganisms like E. coli or yeast, introducing the biosynthetic genes discovered through transcriptomics to create microbial cell factories for the compound's production from simple sugars.

Table 2: Comparison of Synthesis Approaches for this compound

| Synthesis Method | Advantages | Research Challenges |

| Traditional Chemical Synthesis | Established methods, high yields. | Often requires high temperatures/pressures, may use hazardous reagents, relies on petrochemical feedstocks. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and optimization, potential for low yields, substrate cost. |

| Metabolic Engineering (Microbial) | Use of renewable feedstocks (e.g., glucose), potential for low-cost, large-scale production. | Pathway elucidation and reconstruction, optimizing metabolic flux, host organism engineering. |

Interdisciplinary Research Opportunities for Comprehensive Understanding

A truly comprehensive understanding of this compound can only be achieved through a highly interdisciplinary research approach. The complexity of its biological roles and the potential for novel applications necessitate collaboration across traditionally separate scientific fields.

The synergy between computational chemists performing in silico modeling and molecular biologists developing in vitro assays will be crucial for rapidly identifying and validating new biological activities. Insights from chemoecologists studying the compound's natural role can guide synthetic chemists and biotechnologists in developing sustainable production methods that mimic natural biosynthetic pathways. This integrated strategy, combining predictive modeling, empirical testing, and sustainable production, represents the future of chemical compound exploration. By breaking down silos and fostering collaboration, the scientific community can unlock the full potential of molecules like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,8-Dimethyl-3,7-nonadien-2-one with high stereochemical purity?

- Methodological Answer: Synthesis of this compound typically involves aldol condensation or isomerization of prenyl derivatives. To achieve high stereochemical purity, monitor reaction conditions (e.g., temperature, catalyst) using gas chromatography-mass spectrometry (GC-MS) to track the E/Z isomer ratio. The compound is often a mixture of stereoisomers (60–90% E isomer), requiring fractional distillation or preparative chromatography for separation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing double-bond configurations. Infrared (IR) spectroscopy can confirm carbonyl functional groups. GC-MS is essential for purity assessment and isomer quantification, as the compound often exists as an E/Z mixture .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Although acute toxicity data are limited (no GHS classification available), standard precautions include using fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for guidance on spill management and disposal. Note that current SDS lack comprehensive toxicological data, necessitating conservative handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Address data gaps by conducting systematic toxicological assessments, including acute oral/dermal toxicity (OECD Test Guidelines 423/402) and mutagenicity assays (Ames test). Triangulate findings with structural analogs (e.g., 3,7-dimethyl-2,6-nonadienal) reviewed by the IFRA Expert Panel for Fragrance Safety. Cross-reference safety data from regulatory frameworks like REACH or EFSA .

Q. What strategies are effective in isolating E and Z isomers of this compound?

- Methodological Answer: Preparative HPLC or GC with polar stationary phases (e.g., polyethylene glycol) can resolve E/Z isomers. Optimize mobile phase composition (e.g., hexane/ethyl acetate gradients) to enhance separation. Confirm isomer ratios via GC-MS, as commercial batches typically contain 60–90% E isomer .

Q. How does the stereochemistry of this compound influence its olfactory properties in fragrance applications?

- Methodological Answer: The E isomer often exhibits stronger citrus/woody notes, while the Z isomer may contribute to green/fruity undertones. Conduct sensory evaluations using odor threshold tests (ASTM E544) with purified isomers. Compare results to IFRA standards for structurally related aldehydes (e.g., 3,7-dimethyl-2,6-nonadienal) to establish structure-odor relationships .

Q. What catalytic systems have been explored for the enantioselective synthesis of this compound derivatives?

- Methodological Answer: Asymmetric hydrogenation using chiral ligands (e.g., BINAP-ruthenium complexes) has been applied to similar terpenoid ketones. For derivatives, consider enzymatic catalysis (e.g., lipases for kinetic resolution). Patent literature on perfume-related syntheses (e.g., BASF’s use of 4,8-dimethyl-3,7-nonadien-2-ol derivatives) may provide additional insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., specific gravity) of this compound?

- Methodological Answer: Validate measurements using standardized methods (ASTM D4052 for specific gravity). Variability may arise from differences in isomer ratios or impurities. Purity assessment via GC-MS and Karl Fischer titration is critical. Cross-check data with authoritative sources like the NIST Chemistry WebBook or EFSA evaluations .

Experimental Design Considerations

Q. What inert atmosphere techniques are recommended for handling air-sensitive derivatives of this compound?

- Methodological Answer: Use Schlenk line or glovebox techniques under nitrogen/argon for moisture- or oxygen-sensitive reactions. For example, anhydrous conditions are essential for Grignard additions to the carbonyl group. Train personnel in vacuum transfer and pressure-equalized dropping funnels to minimize exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.